1-(4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-25-16-7-5-14(6-8-16)20-10-9-19-17(18(20)22)26-12-13-3-2-4-15(11-13)21(23)24/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDMKQAHVIYDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (commonly referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of a methoxy group, a nitrophenyl moiety, and a sulfanyl linkage, suggest diverse mechanisms of action that could be relevant in pharmacological applications.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 372.39 g/mol
Biological Activity Overview
The biological activity of compound A has been explored in various studies, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies have indicated that compound A exhibits significant antimicrobial activity against a range of bacterial strains. Its effectiveness can be attributed to the nitro group, which may undergo bioreduction to form reactive intermediates that interact with bacterial cellular components.
Table 1: Antimicrobial Efficacy of Compound A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that compound A possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: Cytotoxic Effect on HeLa Cells
- Cell Line : HeLa (cervical cancer)
- IC : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis confirmed by flow cytometry and caspase assay.
Anti-inflammatory Properties
Compound A has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers and cytokines, suggesting potential use in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects in Animal Models
| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) | Reference |
|---|---|---|---|
| Carrageenan-induced edema | 10 | 50% | |
| LPS-induced inflammation | 20 | 45% |
The proposed mechanisms through which compound A exerts its biological activities include:
- Antimicrobial Action : The nitro group can be reduced to form reactive species that disrupt bacterial cell walls.
- Cytotoxicity : Induction of oxidative stress leading to apoptosis in cancer cells.
- Anti-inflammatory Response : Inhibition of pro-inflammatory cytokines and mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
